cis-Cyclobutane-1,2-dicarboxylic acid

Beschreibung

The exact mass of the compound cis-Cyclobutane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Cyclobutane-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Cyclobutane-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

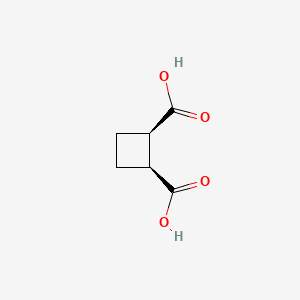

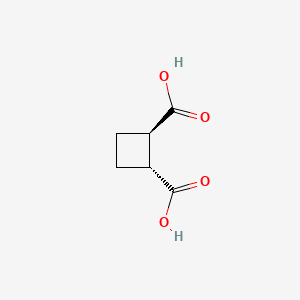

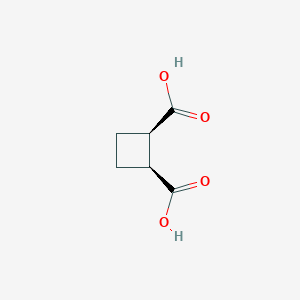

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424909 | |

| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-94-5 | |

| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of cis-cyclobutane-1,2-dicarboxylic acid. The information is intended to support research and development activities in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Core Chemical and Physical Properties

cis-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄. Its chemical structure consists of a four-membered cyclobutane (B1203170) ring with two carboxylic acid groups in a cis configuration. This arrangement significantly influences its physical and chemical properties.

Physical Properties

The physical properties of cis-cyclobutane-1,2-dicarboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-139 °C |

| Boiling Point | 377.7 ± 35.0 °C (Predicted) |

| Density | 1.509 ± 0.06 g/cm³ (Predicted) |

| pKa₁ | 3.90 (at 25 °C) |

| pKa₂ | 5.89 (at 25 °C) |

| Solubility | Soluble in water and alcohol |

| Vapor Pressure | 9.54E-07 mmHg at 25°C |

| Refractive Index | 1.555 |

| Flashing Point | 196.4°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cis-cyclobutane-1,2-dicarboxylic acid.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the cyclobutane ring protons. |

| ¹³C NMR | Resonances for the carboxyl carbons and the cyclobutane ring carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the cyclobutane ring. |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure. |

Synthesis and Experimental Protocols

Several methods for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid have been reported. Below are detailed protocols for two common methods.

Synthesis from cis-Cyclobutane-1,2-dicyanide

This method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. A key advantage of this process is that it proceeds without isomerization, preserving the cis configuration.

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 23.26 grams of sulfuric acid monohydrate.

-

Warm the flask and maintain a temperature between 70 °C and 115 °C.

-

Over a period of two hours, intermittently add 10.6 grams of cis-cyclobutane-1,2-dicyanide to the flask.

-

After the addition is complete, add 20 ml of water to the reaction mixture.

-

Extract the aqueous mixture with a suitable water-immiscible organic solvent, such as ether.

-

Evaporate the solvent from the extract to obtain crude cis-cyclobutane-1,2-dicarboxylic acid.

-

Recrystallize the crude product from benzene (B151609) to yield a pale yellow crystalline solid.

Scalable Preparation from β-trans-Cinnamic Acid

This method utilizes a [2+2] photodimerization of a metastable crystalline solid of trans-cinnamic acid.

Experimental Protocol:

-

Melt commercially available trans-cinnamic acid and heat it in an oven at 180 °C for 30 minutes.

-

Dissolve the molten acid in a small amount of dimethylformamide (DMF).

-

Add the DMF solution to ice water with stirring to precipitate the metastable β-form of trans-cinnamic acid.

-

Irradiate the resulting slurry with a blacklight to induce photodimerization.

-

The product, β-truxinic acid (a substituted cis-cyclobutane-1,2-dicarboxylic acid), can be isolated by filtration.

Chemical Reactivity and Applications

cis-Cyclobutane-1,2-dicarboxylic acid exhibits typical reactivity of a dicarboxylic acid, including esterification, anhydride (B1165640) formation, and use as a monomer in polymerization.

Anhydride Formation

cis-Cyclobutane-1,2-dicarboxylic anhydride can be prepared by reacting the diacid with an equimolar proportion of water in the presence of an inert solvent.

Experimental Protocol:

-

To a mixture of 102 g of concentrated sulfuric acid and 14.5 g of water, add 53 g of trans-1,2-dicyanocyclobutane.

-

After stirring the adduct for 30 minutes, add 9 g of water mixed with 200 ml of an inert solvent like mesitylene.

-

Reflux the resulting mixture at approximately 160 °C for 30 hours.

-

After cooling, filter the contents and wash the solid with a solvent in which the anhydride is highly soluble (e.g., dimethoxyethane).

-

Evaporation of the solvent from the filtrate yields the cis-1,2-cyclobutanedicarboxylic anhydride.

Polyester (B1180765) Synthesis

cis-Cyclobutane-1,2-dicarboxylic acid can be used as a monomer in the synthesis of polyesters through polycondensation with diols. The properties of the resulting polyester can be tuned by the choice of the diol.

General Experimental Protocol (Melt Polycondensation):

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine cis-cyclobutane-1,2-dicarboxylic acid and a suitable diol (e.g., 1,4-butanediol) in a defined molar ratio.

-

Add a catalyst, such as an inorganic acid (e.g., H₃PO₄), to the mixture.

-

Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers (e.g., 190 °C) to initiate polycondensation.

-

Apply a vacuum to remove the water formed during the reaction and drive the polymerization to completion.

-

The resulting polyester can be purified by precipitation and washing.

Biological Context and Signaling Pathways

Extensive literature review did not reveal any direct involvement of cis-cyclobutane-1,2-dicarboxylic acid in specific biological signaling pathways. However, its isomer, 1,1-cyclobutanedicarboxylic acid, is a crucial component of the second-generation platinum-based anticancer drug, carboplatin. In carboplatin, the 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, contributing to its therapeutic index. While this highlights the importance of the cyclobutane dicarboxylic acid scaffold in drug design, it does not directly implicate the cis-1,2- isomer in a signaling cascade.

The diagram below illustrates the logical relationship in the synthesis of a polyester, a key application of cis-cyclobutane-1,2-dicarboxylic acid, as a substitute for a biological signaling pathway.

Safety Information

cis-Cyclobutane-1,2-dicarboxylic acid is a corrosive organic compound. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Avoid contact with skin, eyes, and respiratory tract. In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry place away from oxidizing agents and combustible materials.

This guide provides a foundational understanding of the chemical properties and applications of cis-cyclobutane-1,2-dicarboxylic acid. Further research may uncover novel applications and a deeper understanding of its behavior in various chemical and biological systems.

cis-cyclobutane-1,2-dicarboxylic acid molecular structure

An In-depth Technical Guide on the Molecular Structure of cis-Cyclobutane-1,2-dicarboxylic Acid

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of cis-cyclobutane-1,2-dicarboxylic acid, intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Physicochemical Properties

cis-Cyclobutane-1,2-dicarboxylic acid is an organic compound featuring a four-membered cyclobutane (B1203170) ring with two carboxylic acid functional groups oriented on the same side of the ring plane.[1][2] This cis configuration significantly influences its physical properties and chemical reactivity.[2] The molecule is typically a white or colorless to pale yellow crystalline solid, soluble in water and alcohol solvents.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | cis-(1R,2S)-cyclobutane-1,2-dicarboxylic acid | [3] |

| CAS Number | 1461-94-5 | [1][3][4] |

| Molecular Formula | C₆H₈O₄ | [1][3][4][5] |

| Molecular Weight | 144.13 g/mol | [1][4][5] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | [3] |

| InChIKey | SUSAGCZZQKACKE-ZXZARUISSA-N | [3][4][6] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 133-139 °C | [1] |

| Boiling Point | 377.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.509 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in water and alcohol | [1] |

Molecular Structure and Conformation

The core of the molecule is a cyclobutane ring, which is not planar but exists in a puckered conformation to relieve ring strain.[7][8] The two carboxylic acid groups are positioned in a cis relationship, meaning they are on the same face of the cyclobutane ring. This stereochemistry is critical for its interaction with other molecules and its utility as a monomer in polymer synthesis. X-ray crystallography on related diphenyl-substituted derivatives reveals the cyclobutane ring adopts a puckered conformation with internal angles of approximately 87-88°.[7][8]

Experimental Protocols: Synthesis

A common method for preparing cis-cyclobutane-1,2-dicarboxylic acid involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.[9] This method is advantageous as it preserves the cis stereochemistry, which can be isomerized to the trans form under other acidic conditions.[9]

Protocol: Hydrolysis of cis-Cyclobutane-1,2-dicyanide [9]

-

Adduct Formation: cis-Cyclobutane-1,2-dicyanide is reacted with sulfuric acid monohydrate. The dicyanide (e.g., 20 grams) is slowly added to a stirred solution of sulfuric acid monohydrate (e.g., 75 grams) while maintaining the temperature between 70-80°C.

-

Hydrolysis: After the addition is complete, the reaction mixture is heated to approximately 125°C and held for about one hour. Subsequently, the mixture is cooled, and water (e.g., 75 ml) is carefully added. The solution is then refluxed for an additional two hours to ensure complete hydrolysis.

-

Isolation: The reaction mixture is cooled to room temperature. The product, cis-cyclobutane-1,2-dicarboxylic acid, is extracted from the aqueous solution using a water-immiscible organic solvent such as diethyl ether.

-

Purification: The organic extracts are combined and the solvent is removed by evaporation. The resulting crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to yield a pale yellow crystalline solid.[9]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of cis-cyclobutane-1,2-dicarboxylic acid. The key distinguishing features in NMR and IR spectroscopy are summarized below.

Table 3: Spectroscopic Data

| Technique | Characteristic Peaks / Features | Reference |

| ¹H NMR | In a related diphenyl derivative (CBDA-4), two distinct doublets appear for the cyclobutane ring protons at approximately δ 4.22 and 3.82 ppm in DMSO-d₆. The cis coupling constants and chemical shifts are characteristic of the puckered four-membered ring. A broad singlet for the acidic carboxylic protons is expected at δ > 12 ppm. | [7][10] |

| ¹³C NMR | Signals for the methine carbons of the cyclobutane ring and the methylene (B1212753) carbons are expected. The carboxyl carbon will appear significantly downfield (>170 ppm). | [10] |

| IR | A very broad absorption from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl group. | [7][8] |

| Mass Spec. | The molecular ion peak can be difficult to observe. Fragmentation patterns can help distinguish it from its trans isomer. Electron ionization mass spectra are available in public databases.[4][11] |

Applications and Safety

cis-Cyclobutane-1,2-dicarboxylic acid serves as a valuable building block in organic and materials chemistry. Its bifunctional nature allows it to be used as a monomer for the synthesis of polyesters and other polymers.[1][9][12] The strained cyclobutane ring can be cleaved under certain conditions, making it a candidate for developing thermally recyclable or degradable materials.[7][13]

Safety Information

The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also irritating to the respiratory system.[1] Appropriate personal protective equipment, including gloves, eye/face protection, and respiratory protection, should be used when handling this chemical.[1]

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Reference |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [3] |

References

- 1. chembk.com [chembk.com]

- 2. CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid [cymitquimica.com]

- 3. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. cis-cyclobutane-1,2-dicarboxylic acid [stenutz.eu]

- 7. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 12. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 13. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclobutane-1,2-dicarboxylic acid, identified by the CAS number 1461-94-5, is a dicarboxylic acid featuring a strained four-membered cyclobutane (B1203170) ring with two carboxylic acid groups in a cis configuration. This unique structural arrangement imparts specific chemical properties and reactivity, making it a valuable building block in various fields, including polymer chemistry and organic synthesis. Its rigid, puckered structure offers a unique scaffold for the design of novel molecules. While the broader class of cyclobutane-containing molecules has seen increasing use in medicinal chemistry, specific biological activities for the cis-1,2-dicarboxylic acid isomer are an area of ongoing investigation. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications.

Chemical and Physical Properties

cis-Cyclobutane-1,2-dicarboxylic acid is a white to off-white crystalline solid.[1] It is soluble in water and alcohol solvents.[2] The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [3] |

| Melting Point | 133-139 °C | [2][3] |

| pKa₁ | 3.90 (at 25 °C) | [2][4] |

| pKa₂ | 5.89 (at 25 °C) | [2][4] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 377.7 ± 35.0 °C | [2] |

| Flash Point (Predicted) | 196.4 °C | [2] |

Crystal Structure:

The crystal structure of cis-cyclobutane-1,2-dicarboxylic acid has been determined by X-ray crystallography. The cyclobutane ring is puckered with a dihedral angle of 156°.[5] The molecules form zigzag chains in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups of adjacent molecules.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of cis-cyclobutane-1,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxylic acid carbons and the cyclobutane ring carbons.

Mass Spectrometry (MS):

The mass spectrum of cis-cyclobutane-1,2-dicarboxylic acid can be obtained through techniques like GC-MS. The fragmentation pattern can help in distinguishing it from its trans-isomer due to the interaction of the cis-carboxylic groups.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid group (broad), C=O stretching of the carbonyl group, and C-H stretching and bending of the cyclobutane ring.

Synthesis and Experimental Protocols

Several synthetic routes to cis-cyclobutane-1,2-dicarboxylic acid have been reported. Below are two common methods with detailed experimental protocols.

Synthesis from cis-Cyclobutane-1,2-dicyanide

A patented method describes the preparation from cis-cyclobutane-1,2-dicyanide via hydrolysis.[6]

Experimental Protocol:

-

Adduct Formation: React cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate. The mixture is heated to a temperature between 40 and 125 °C for 15 minutes to 4 hours.[6]

-

Hydrolysis: The resulting adduct is hydrolyzed by the addition of water. This step is typically performed under reflux conditions.[6]

-

Isolation: The cis-dicarboxylic acid is isolated from the reaction mixture by extraction with a water-immiscible organic solvent such as ether.[6]

-

Purification: The crude product is obtained by evaporating the solvent and can be further purified by crystallization from a suitable solvent like benzene.[6]

Photodimerization of trans-Cinnamic Acid

A scalable synthesis involves the [2+2] photodimerization of a metastable crystalline form of trans-cinnamic acid.[7]

Experimental Protocol:

-

Preparation of Metastable β-form: Commercially available trans-cinnamic acid is melted and then dissolved in a small amount of DMF. This solution is added to ice water with stirring to precipitate the metastable β-form.[7]

-

Photodimerization: The resulting slurry is irradiated with a blacklight, leading to the formation of the diphenyl-substituted cis-cyclobutane-1,2-dicarboxylic acid derivative (β-truxinic acid).[7]

-

Isolation and Purification: The product is isolated by filtration and washed with a small amount of ethanol (B145695) to yield a white powder.[7]

Applications in Research and Drug Development

While specific biological activities of cis-cyclobutane-1,2-dicarboxylic acid are not extensively documented, the cyclobutane motif is increasingly utilized in drug discovery.[8] The rigid and three-dimensional nature of the cyclobutane ring can be advantageous for creating structurally constrained molecules with improved pharmacological profiles.

Potential Roles in Drug Design:

-

Scaffold for Novel Compounds: The cis-dicarboxylic acid can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Conformational Restriction: Incorporating the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.[8]

-

Metabolic Stability: The cyclobutane ring is generally chemically inert and can enhance the metabolic stability of a drug candidate.[8]

Applications in Polymer Chemistry:

cis-Cyclobutane-1,2-dicarboxylic acid is a valuable monomer for the synthesis of polyesters and other polymers.[2] The rigidity of the cyclobutane unit can influence the thermal and mechanical properties of the resulting polymers.

Safety and Handling

cis-Cyclobutane-1,2-dicarboxylic acid is classified as a corrosive substance and can cause severe skin burns and eye damage.[9] It is also irritating to the respiratory system.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

cis-Cyclobutane-1,2-dicarboxylic acid is a versatile chemical compound with a unique structural profile. Its synthesis is well-established, and its properties make it a valuable component in the development of new polymers and as a scaffold in organic synthesis. While its direct applications in drug development are still emerging, the growing interest in cyclobutane-containing molecules suggests that it holds potential for future discoveries in medicinal chemistry. This guide provides a solid foundation of technical information for researchers and professionals working with or considering the use of this intriguing molecule.

References

- 1. CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. cis-Cyclobutane-1,2-dicarboxylic acid = 97.0 T 1461-94-5 [sigmaaldrich.com]

- 4. CIS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID CAS#: 1461-94-5 [m.chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

An Introduction to the Stereochemistry and Potential Applications of Cyclobutane-1,2-dicarboxylic Acid Isomers

Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid with a strained four-membered ring, presents a fascinating case study in stereoisomerism with significant implications for materials science and pharmacology. The rigid, puckered nature of the cyclobutane (B1203170) ring imparts distinct three-dimensional arrangements to its substituents, leading to the existence of three stereoisomers: a meso cis-isomer and a pair of trans-enantiomers.[1] This guide provides a comprehensive technical overview of these stereoisomers, detailing their synthesis, separation, and physicochemical properties, with a particular focus on their relevance to researchers, scientists, and professionals in drug development.

Stereoisomers and Their Properties

Cyclobutane-1,2-dicarboxylic acid exists as three distinct stereoisomers:

-

cis-Cyclobutane-1,2-dicarboxylic acid: This isomer possesses a plane of symmetry, rendering it an achiral meso compound and thus optically inactive.

-

trans-Cyclobutane-1,2-dicarboxylic acid: This isomer exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. This pair is chiral and optically active.

The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to differences in their physical and chemical properties, which are summarized in the table below.

| Property | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |

| CAS Number | 1461-94-5[2] | 1124-13-6[3] |

| Molecular Formula | C₆H₈O₄[2] | C₆H₈O₄[3] |

| Molecular Weight | 144.13 g/mol [2] | 144.13 g/mol [3] |

| Melting Point | 133-139 °C[4] | 129-132 °C[5] |

| pKa₁ | 3.90 (at 25 °C)[3] | 3.79 (at 25 °C)[6] |

| pKa₂ | 5.89 (at 25 °C)[3] | 5.61 (at 25 °C)[6] |

| Appearance | White crystalline solid | Off-white to light brown solid[5] |

| Optical Activity | Inactive (meso) | Active (enantiomers)[1] |

Spectroscopic Data

The stereochemical differences between the cis and trans isomers are readily distinguishable using various spectroscopic techniques.

| Spectroscopic Data | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |

| ¹H NMR (DMSO-d₆) | δ 12.46 (s, 2H), 4.22 (d, J = 4.5 Hz, 2H), 3.81 (d, J = 4.5 Hz, 2H) ppm[1] | δ ~3.45 (m), ~2.17 (m) ppm |

| ¹³C NMR (DMSO-d₆) | δ 174.3, 139.6, 128.2, 128.0, 126.2, 44.8, 42.9 ppm[1] | Signals corresponding to carboxyl and cyclobutane carbons. |

| FTIR (KBr pellet) | Characteristic peaks for C=O (carboxylic acid) and C-O stretching, and O-H stretching. | Characteristic peaks for C=O (carboxylic acid) and C-O stretching, and O-H stretching. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 144.[7] | Molecular Ion (M⁺) at m/z 144.[8] |

Experimental Protocols

Detailed methodologies for the synthesis and resolution of the stereoisomers are crucial for their application in research and development.

Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

A common method for the synthesis of the cis-isomer involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.

Protocol:

-

Adduct Formation: A mixture of cis-cyclobutane-1,2-dicyanide and sulfuric acid monohydrate is stirred and maintained at 90°C for 15 minutes.

-

Hydrolysis: The reaction mixture is cooled, and ice-cold water is rapidly added while stirring.

-

Extraction: The product is extracted from the aqueous mixture using a water-immiscible organic solvent such as ether.

-

Isolation: The organic solvent is evaporated to yield the crude cis-cyclobutane-1,2-dicarboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like benzene (B151609) to yield a crystalline solid.

Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid

The trans-isomer can be synthesized from adipic acid through a multi-step process.

Protocol:

-

Bromination: Adipic acid is treated with thionyl chloride followed by bromine to yield 2,5-dibromohexane-1,6-dioic acid.

-

Esterification: The dibrominated diacid is then reacted with methanol (B129727) to form the corresponding dimethyl ester.

-

Cyclization: The dimethyl ester is treated with potassium cyanide in methanol to induce cyclization, forming 1-cyano-cyclobutane-1,2-dicarboxylic acid dimethyl ester.

-

Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and heated in hydrochloric acid to yield trans-cyclobutane-1,2-dicarboxylic acid.

Resolution of trans-Cyclobutane-1,2-dicarboxylic Acid Enantiomers

The separation of the racemic mixture of trans-cyclobutane-1,2-dicarboxylic acid into its individual enantiomers is essential for studying their specific biological activities. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.

General Protocol:

-

Salt Formation: The racemic trans-dicarboxylic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of a chiral amine (e.g., (S)-(-)-α-phenylethylamine or brucine).

-

Diastereomer Crystallization: The resulting diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize from the solution upon cooling or solvent evaporation.

-

Separation: The crystallized diastereomeric salt is separated by filtration.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid.

-

Extraction and Purification: The pure enantiomer is then extracted with an organic solvent and purified by recrystallization. The other enantiomer can be recovered from the mother liquor by a similar process.

Biological Significance and Drug Development Potential

The rigid cyclobutane scaffold is an attractive motif in drug design as it can orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to enhanced potency and selectivity. While specific biological activities for the individual stereoisomers of cyclobutane-1,2-dicarboxylic acid are not extensively documented in publicly available literature, the broader class of cyclobutane derivatives has shown significant promise in medicinal chemistry.

For instance, cyclobutane-containing compounds have been investigated as analogs of combretastatin (B1194345) A4, a potent anticancer agent that targets tubulin. The cyclobutane ring was introduced to lock the molecule in a desired conformation and prevent the loss of activity due to cis-trans isomerization. Although the synthesized cyclobutane analogs in that particular study showed modest cytotoxicity, it highlights the potential of this scaffold in designing conformationally restricted therapeutic agents.

Furthermore, dicarboxylic acids, in general, have been reported to exhibit antioxidant properties and have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The potential for cyclobutane-1,2-dicarboxylic acid stereoisomers to interact with and modulate this pathway warrants further investigation, particularly for their application in oncology drug discovery. The distinct stereochemistry of the cis and trans isomers could lead to differential interactions with target proteins, making the synthesis and biological evaluation of the individual stereoisomers a crucial area of research.

Conclusion

The stereoisomers of cyclobutane-1,2-dicarboxylic acid offer a rich platform for scientific exploration, from fundamental studies in stereochemistry to applications in polymer science and drug discovery. The distinct properties of the cis-meso isomer and the trans-enantiomeric pair, coupled with their synthetic accessibility, make them valuable building blocks for the creation of novel molecules with tailored functionalities. For drug development professionals, the rigid cyclobutane core presents an opportunity to design conformationally constrained molecules with potentially improved pharmacological profiles. Future research focused on elucidating the specific biological activities of each stereoisomer and their interactions with key cellular signaling pathways will be critical in unlocking their full therapeutic potential.

Visualizations

Caption: Relationship between the stereoisomers of cyclobutane-1,2-dicarboxylic acid.

Caption: Workflow for the synthesis and resolution of trans-enantiomers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point characteristics of cis-cyclobutane-1,2-dicarboxylic acid, a key physical property for substance identification and purity assessment. This document includes comparative data for its trans isomer, a comprehensive experimental protocol for melting point determination, and a logical diagram illustrating the isomeric relationship.

Core Physicochemical Data

The melting point is a critical parameter for the characterization of crystalline solids. For stereoisomers like cis- and trans-cyclobutane-1,2-dicarboxylic acid, this property is influenced by the spatial arrangement of the carboxyl functional groups, which in turn affects the crystal lattice energy. The cis isomer, with both carboxylic acid groups on the same side of the cyclobutane (B1203170) ring, can engage in intramolecular hydrogen bonding. In contrast, the carboxyl groups in the trans isomer are on opposite sides, favoring intermolecular hydrogen bonding. This structural difference leads to distinct melting points.

Data Presentation: Melting Points of Cyclobutane-1,2-dicarboxylic Acid Isomers

The following table summarizes the experimentally determined melting points for both cis and trans isomers of cyclobutane-1,2-dicarboxylic acid.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| cis-Cyclobutane-1,2-dicarboxylic acid | 1461-94-5 | C₆H₈O₄ | 144.13 | 133-139[1][2] |

| trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 | C₆H₈O₄ | 144.13 | 129-132[3] |

Experimental Protocols

Melting Point Determination via the Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of a substance's melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of the substance (dried and finely powdered)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of cyclobutane-1,2-dicarboxylic acid is completely dry, as moisture can act as an impurity and depress the melting point.[4]

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating run (4-5°C per minute) can be performed to get a rough estimate.[5]

-

For an accurate measurement, set the starting temperature to about 15°C below the expected melting point.[4][5]

-

Heat the sample at a controlled, slow rate, typically 1-2°C per minute, as the melting point is approached.[5]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[4][5]

-

Record the temperature at which the entire solid has transformed into a transparent liquid (the completion of melting).[4][5]

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

Mandatory Visualizations

Isomeric Relationship and Synthesis Pathway

The following diagram illustrates the relationship between the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid and a synthetic route to the cis isomer.

Caption: Relationship and synthesis of cyclobutane-1,2-dicarboxylic acid isomers.

References

In-Depth Technical Guide: Solubility of cis-cyclobutane-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cis-cyclobutane-1,2-dicarboxylic acid. While quantitative solubility data in various solvents remains largely uncharacterized in publicly accessible literature, this document consolidates available qualitative information and presents a detailed, best-practice experimental protocol for its determination. The provided methodologies are grounded in established principles of solubility testing for organic acids and are intended to guide researchers in generating reliable and reproducible data. This guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.

Introduction

cis-Cyclobutane-1,2-dicarboxylic acid is a dicarboxylic acid featuring a strained four-membered ring. This structural motif imparts unique conformational constraints that can influence its physical and chemical properties, including its solubility. An understanding of its solubility in various solvent systems is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and materials science industries. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound.

Qualitative Solubility Profile

Based on available chemical information, cis-cyclobutane-1,2-dicarboxylic acid is a white crystalline solid. General chemical principles and limited descriptive information indicate that it is soluble in polar protic solvents.[1]

Table 1: Qualitative Solubility of cis-cyclobutane-1,2-dicarboxylic acid

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Alcohols (e.g., Methanol (B129727), Ethanol) | Soluble | [1] |

The presence of two carboxylic acid groups allows for strong hydrogen bonding interactions with polar solvents like water and alcohols, contributing to its solubility.[2] However, the nonpolar cyclobutane (B1203170) ring contributes a hydrophobic character, which may limit its solubility in highly polar or nonpolar solvents. The solubility of dicarboxylic acids is also influenced by the length of the carbon chain between the carboxyl groups, with shorter chains generally leading to higher aqueous solubility.[3][4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of cis-cyclobutane-1,2-dicarboxylic acid using the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[5][6]

Materials and Equipment

-

cis-Cyclobutane-1,2-dicarboxylic acid (high purity, >98%)

-

Solvents (e.g., Water, Ethanol, Methanol, HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes

Procedure

3.2.1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of cis-cyclobutane-1,2-dicarboxylic acid and place it into a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent (e.g., 5 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

3.2.2. Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

3.2.3. HPLC Analysis

-

Mobile Phase Preparation: Prepare an appropriate mobile phase for the reverse-phase HPLC analysis. A common mobile phase for organic acids is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5-3.0 to suppress ionization) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Curve: Prepare a series of standard solutions of cis-cyclobutane-1,2-dicarboxylic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered samples into the HPLC system.

-

Quantification: Determine the concentration of cis-cyclobutane-1,2-dicarboxylic acid in the diluted samples by interpolating their peak areas from the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of cis-cyclobutane-1,2-dicarboxylic acid.

Caption: Workflow for determining the solubility of cis-cyclobutane-1,2-dicarboxylic acid.

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, designing derivatives with tailored functionalities, and comprehending its intermolecular interactions which can inform drug-receptor binding studies and crystal engineering strategies.

Crystallographic and Molecular Parameters

The crystal structure of cis-cyclobutane-1,2-dicarboxylic acid has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] The key crystallographic data and selected molecular dimensions are summarized in the tables below.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical formula | C₆H₈O₄ |

| Formula weight | 144.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.710 (3) |

| b (Å) | 8.559 (2) |

| c (Å) | 7.343 (2) |

| β (°) | 95.03 (1) |

| Volume (ų) | 669.5 |

| Z | 4 |

| Final R value | 0.056 for 1256 reflections |

| Table 2: Selected Bond Lengths and Angles | |

| Bond Lengths (Å) | |

| C(1)-C(2) | 1.556 (4) |

| C(1)-C(4) | 1.543 (3) |

| C(2)-C(3) | 1.549 (4) |

| C(3)-C(4) | 1.526 (3) |

| C(1)-C(5) | 1.503 (3) |

| C(2)-C(6) | 1.506 (3) |

| **Bond Angles (°) ** | |

| C(2)-C(1)-C(4) | 87.9 (2) |

| C(1)-C(2)-C(3) | 87.8 (2) |

| C(2)-C(3)-C(4) | 88.3 (2) |

| C(1)-C(4)-C(3) | 88.1 (2) |

Molecular Conformation and Intermolecular Interactions

The cyclobutane (B1203170) ring in cis-cyclobutane-1,2-dicarboxylic acid is not planar but adopts a puckered conformation with a dihedral angle of 156°.[1] This puckering helps to alleviate the steric strain imposed by the two cis-oriented carboxylic acid groups.

A significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of adjacent molecules form strong intermolecular hydrogen bonds, creating zigzag chains that propagate along the crystallographic a-axis.[1] These hydrogen bonding interactions are the primary cohesive force in the crystal lattice. Specifically, the molecules are linked around centers of symmetry through these hydrogen bonds.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure involved the following key steps:

References

Spectroscopic and Synthetic Profile of cis-Cyclobutane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for cis-cyclobutane-1,2-dicarboxylic acid. The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated spectral data for ease of comparison, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-cyclobutane-1,2-dicarboxylic acid, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for cis-Cyclobutane-1,2-dicarboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.46 | Singlet | - | 2H | Carboxylic Acid (-COOH) |

| 4.22 | Doublet | 4.5 | 2H | Methine (-CH) |

| 3.81 | Doublet | 4.5 | 2H | Methine (-CH) |

| Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for cis-Cyclobutane-1,2-dicarboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | Carboxylic Acid (-COOH) |

| 44.8 | Methine (-CH) |

| 42.9 | Methine (-CH) |

| Solvent: DMSO-d6, Spectrometer Frequency: 125 MHz[1] |

Mass Spectrometry (MS)

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for cis-Cyclobutane-1,2-dicarboxylic Acid

| m/z | Relative Intensity | Assignment |

| 144 | Base Peak | Molecular Ion [M]⁺ |

| Data sourced from the NIST Mass Spectrometry Data Center.[2] |

Experimental Protocols

Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid Derivatives

A scalable method for preparing a derivative, β-truxinic acid (cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid), involves the photodimerization of trans-cinnamic acid.[3][4] While not the title compound, this provides a relevant synthetic strategy for related structures.

Materials:

-

trans-Cinnamic acid

-

Dimethylformamide (DMF)

-

Ice water

-

Blacklight source (e.g., EIKO 15526 F15T8/BL Fluorescent Blacklight Bulb, λ = 365 nm)[1]

-

Commercial trans-cinnamic acid is first melted and heated at 180 °C for 30 minutes.

-

The molten acid is then dissolved in a small volume of DMF.

-

This solution is added to vigorously stirred ice water, leading to the precipitation of the metastable β-form of trans-cinnamic acid.

-

The resulting slurry is irradiated with blacklight for approximately 7 days at room temperature with continuous stirring. The reaction progress can be monitored by ¹H NMR.

-

After the reaction is complete, the mixture is filtered.

-

The collected solid is washed with a small amount of ethanol to remove any unreacted trans-cinnamic acid, yielding the product as a white powder.

An alternative patented method describes the preparation of cis-cyclobutane-1,2-dicarboxylic acid from cis-cyclobutane-1,2-dicyanide.[5]

Procedure: [5]

-

An adduct is formed by reacting cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate.

-

This adduct is subsequently hydrolyzed.

-

The cis-cyclobutane-1,2-dicarboxylic acid is then isolated from the reaction mixture, for example, by extraction with a water-immiscible solvent like ether.

Spectroscopic Analysis

Instrumentation:

-

NMR: ¹H and ¹³C NMR spectra can be recorded on a spectrometer such as a Bruker AVANCE 500 MHz instrument.[1]

-

FT-IR: Infrared spectra can be acquired on a Thermo Scientific Nicolet iS5 FT-IR spectrometer.[1]

-

Mass Spectrometry: Electron ionization mass spectra can be obtained from standard mass spectrometers.[2]

Sample Preparation:

-

NMR: Samples for NMR analysis are typically dissolved in a deuterated solvent, such as DMSO-d6.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of cis-cyclobutane-1,2-dicarboxylic acid derivatives.

Caption: Synthetic and analytical workflow for cis-cyclobutane-1,2-dicarboxylic acid.

References

- 1. rsc.org [rsc.org]

- 2. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 3. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid from Maleic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-cyclobutane-1,2-dicarboxylic acid, a valuable building block in organic synthesis and drug development, starting from maleic anhydride (B1165640). The synthesis is a two-step process involving a photosensitized [2+2] cycloaddition followed by hydrolysis. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis commences with the photochemical [2+2] cycloaddition of maleic anhydride with ethylene (B1197577). This reaction is typically facilitated by a photosensitizer, such as acetophenone (B1666503), to promote the formation of the cyclobutane (B1203170) ring system. The resulting cis-cyclobutane-1,2-dicarboxylic anhydride is then hydrolyzed to yield the target molecule, cis-cyclobutane-1,2-dicarboxylic acid. The stereochemistry of the final product is controlled by the concerted nature of the cycloaddition reaction.

Reaction Mechanism and Signaling Pathway

The core of this synthesis lies in the [2+2] photocycloaddition, a pericyclic reaction that proceeds via a triplet excited state of maleic anhydride. The photosensitizer absorbs light and transfers energy to the maleic anhydride, promoting it to an excited triplet state. This triplet species then reacts with ethylene in a stepwise or concerted fashion to form the cyclobutane ring. The subsequent hydrolysis of the anhydride is a standard nucleophilic acyl substitution reaction.

Caption: Reaction mechanism for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps of the synthesis.

Step 1: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Ethylene

This procedure describes the formation of cis-cyclobutane-1,2-dicarboxylic anhydride.

Materials:

-

Maleic Anhydride

-

Acetone (or other suitable solvent)

-

Acetophenone (photosensitizer)

-

Ethylene gas

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a gas inlet.

Procedure:

-

In a quartz photochemical reactor, dissolve maleic anhydride in acetone.

-

Add acetophenone to the solution to act as a photosensitizer.

-

Purge the solution with a slow stream of ethylene gas for 15-20 minutes to ensure saturation.

-

While maintaining a slow, continuous stream of ethylene, irradiate the solution with a UV lamp. The reaction should be cooled to maintain a consistent temperature, typically between 20-30°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the maleic anhydride is consumed.

-

Upon completion, stop the ethylene flow and the irradiation.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude cis-cyclobutane-1,2-dicarboxylic anhydride can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride

This procedure outlines the conversion of the anhydride to the final dicarboxylic acid.

Materials:

-

cis-Cyclobutane-1,2-dicarboxylic Anhydride

-

Deionized Water

-

Hydrochloric Acid (optional, for ensuring complete protonation)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the cis-cyclobutane-1,2-dicarboxylic anhydride and deionized water.

-

Heat the mixture to reflux with stirring. The anhydride will slowly dissolve as it hydrolyzes.

-

Continue refluxing until the reaction is complete. The completion of the hydrolysis can be monitored by the disappearance of the anhydride starting material (e.g., by IR spectroscopy, observing the disappearance of the anhydride carbonyl stretches).

-

After completion, allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the dicarboxylic acid.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.

-

The crude cis-cyclobutane-1,2-dicarboxylic acid can be further purified by recrystallization from hot water.

-

Dry the purified crystals under vacuum.

Quantitative Data

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Quantitative Data for Photochemical [2+2] Cycloaddition

| Parameter | Value |

| Maleic Anhydride (molar equivalent) | 1.0 |

| Ethylene | In excess (bubbled through) |

| Acetophenone (mol%) | 10-20 |

| Solvent | Acetone |

| Reaction Temperature | 20-30 °C |

| Irradiation Time | 24-48 hours (typical) |

| Yield of Anhydride (typical) | 60-70% |

Table 2: Quantitative Data for Hydrolysis

| Parameter | Value |

| Anhydride (molar equivalent) | 1.0 |

| Water | In excess |

| Reaction Temperature | 100 °C (Reflux) |

| Reaction Time | 1-2 hours |

| Yield of Diacid (after recrystallization) | ~62.5%[1] |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

References

The Fortuitous Ring: A Technical Guide to the Discovery and Application of Cyclobutane Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history, synthesis, and burgeoning therapeutic relevance of cyclobutane (B1203170) dicarboxylic acids. From a serendipitous discovery marked by mistaken identity to their integral role in modern pharmaceuticals, these small ring structures offer a compelling narrative of chemical inquiry and innovation. This document provides a comprehensive overview of their synthesis, a comparative analysis of the physical properties of their isomers, and a detailed look into their mechanisms of action in drug development, supported by detailed experimental protocols and pathway visualizations.

A History of Misidentification and Discovery

The journey to understanding cyclobutane dicarboxylic acids was not straightforward. The first reported synthesis of what was believed to be 1,3-cyclobutanedicarboxylic acid was in 1881 by Markownikoff and Krestownikoff.[1] However, for nearly seven decades, the true structures of what were thought to be the cis- and trans-1,3-isomers were misidentified. It was not until the mid-20th century that the compounds initially reported were correctly identified as derivatives of methylcyclopropanedicarboxylic acid and α-methyleneglutaric acid.[1] This long-standing case of mistaken identity underscores the challenges of structural elucidation in the early days of organic chemistry and highlights the importance of rigorous analytical methods. The authentic isomers of 1,3-cyclobutanedicarboxylic acid were later prepared and correctly characterized, paving the way for a clearer understanding of this class of compounds.

Physicochemical Properties of Cyclobutane Dicarboxylic Acid Isomers

The seemingly subtle differences in the spatial arrangement of the two carboxylic acid groups on the cyclobutane ring lead to distinct physical properties among the isomers. These properties are crucial for their separation, characterization, and application in various fields, including crystal engineering and drug design.

| Isomer | Melting Point (°C) | pKa1 | pKa2 | Solubility |

| 1,1-Cyclobutanedicarboxylic Acid | 158[2][3] | 3.13[2] | 5.88[2] | Soluble in polar solvents.[4] |

| cis-1,2-Cyclobutanedicarboxylic Acid | 133-139[5] | 3.90[5] | 5.89[5] | Data not readily available. |

| trans-1,2-Cyclobutanedicarboxylic Acid | 130-131 | 3.79 | 5.61 | Soluble in benzene (B151609) and ethyl acetate (B1210297).[6] |

| cis-1,3-Cyclobutanedicarboxylic Acid | 135-136[1] | ~4.0 | ~5.4 | Data not readily available. |

| trans-1,3-Cyclobutanedicarboxylic Acid | 171-172 | ~4.0 | ~5.4 | Soluble in polar solvents.[4] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of cyclobutane dicarboxylic acids can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

A common and well-established method for the synthesis of 1,1-cyclobutanedicarboxylic acid involves the condensation of a malonic ester with a 1,3-dihalopropane followed by hydrolysis.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine diethyl malonate and 1,3-dibromopropane.

-

Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol (B145695). Add the sodium ethoxide solution dropwise to the reaction mixture while maintaining the temperature at 60-65°C. After the addition is complete, heat the mixture at reflux for 2 hours.

-

Work-up: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Steam distill the mixture to isolate the crude diethyl 1,1-cyclobutanedicarboxylate.

-

Hydrolysis: Saponify the crude ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol.

-

Isolation: Remove the ethanol by distillation and dissolve the residue in a minimal amount of hot water. Acidify the solution with concentrated hydrochloric acid.

-

Purification: Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product from hot water or ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Synthesis of cis- and trans-1,2-Cyclobutanedicarboxylic Acids

The 1,2-isomers are often prepared via cycloaddition reactions or through the derivatization of other cyclobutane precursors.

Synthesis of cis- and trans-1,3-Cyclobutanedicarboxylic Acids

The synthesis of the 1,3-isomers can be more challenging. One approach involves the [2+2] photocycloaddition of suitable precursors.

Applications in Drug Development

The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry. This rigidity can help to pre-organize functional groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity.

Carboplatin: A Landmark in Cancer Chemotherapy

1,1-Cyclobutanedicarboxylic acid plays a crucial role as a bidentate ligand in the second-generation platinum-based anticancer drug, Carboplatin.[3] This modification from its predecessor, Cisplatin, which contains two chloride ligands, results in a different pharmacokinetic profile and a significant reduction in nephrotoxicity.[7]

Mechanism of Action of Carboplatin

Carboplatin acts as a DNA alkylating agent.[8] Inside the cell, the dicarboxylate ligand is slowly hydrolyzed, activating the platinum complex.[9][10] The activated platinum species then forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) bases, leading to intrastrand and interstrand cross-links.[9][11] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][11]

Figure 1. Mechanism of action of Carboplatin.

Squalene (B77637) Synthase Inhibition: Targeting Cholesterol Biosynthesis

Derivatives of cyclobutane dicarboxylic acids have been investigated as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[12][13]

The Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

The biosynthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[14][15][16] A crucial regulatory step is the conversion of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase, the target of statin drugs.[14] Further down the pathway, squalene synthase represents another critical control point.[12][13] By inhibiting this enzyme, the production of squalene and, consequently, cholesterol is blocked.[12][17] This can lead to a reduction in circulating LDL-cholesterol levels, making squalene synthase inhibitors a potential therapeutic strategy for hypercholesterolemia.[18]

Figure 2. Cholesterol biosynthesis pathway highlighting squalene synthase inhibition.

Conclusion

The story of cyclobutane dicarboxylic acids is a testament to the evolution of organic chemistry and the unexpected pathways of scientific discovery. From their misidentified origins to their current status as vital components in life-saving drugs and promising scaffolds for future therapeutic agents, these small, strained rings have had an outsized impact. For researchers in drug development, the unique conformational constraints and synthetic accessibility of cyclobutane dicarboxylic acids and their derivatives offer a rich and underexplored territory for the design of novel, potent, and selective therapeutics. As our understanding of their synthesis and biological activity continues to grow, the future for these remarkable molecules appears bright.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. lookchem.com [lookchem.com]

- 3. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

- 4. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID | 1124-13-6 [chemicalbook.com]

- 7. Carboplatin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. scielo.br [scielo.br]

- 11. news-medical.net [news-medical.net]

- 12. scbt.com [scbt.com]

- 13. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol - Wikipedia [en.wikipedia.org]

- 15. BIOSYNTHESIS OF CHOLESTEROL | PPTX [slideshare.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What are SQS inhibitors and how do they work? [synapse.patsnap.com]

- 18. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of cis-Cyclobutane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cis-cyclobutane-1,2-dicarboxylic acid. Due to the limited availability of specific thermal analysis data for the unsubstituted compound, this guide leverages data from its close derivative, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, to infer and discuss its thermal properties. The information presented herein is intended to support research and development activities where the thermal behavior of this molecule is of critical importance.

Introduction

cis-Cyclobutane-1,2-dicarboxylic acid is a saturated dicarboxylic acid featuring a strained four-membered ring. This structural motif is of significant interest in medicinal chemistry and materials science, offering a rigid scaffold for the design of novel molecules and polymers. The thermal stability of this compound is a critical parameter, influencing its storage, processing, and application, particularly in the development of thermally sensitive pharmaceuticals and recyclable polymers. The inherent ring strain of the cyclobutane (B1203170) moiety suggests a predisposition to thermal decomposition, primarily through ring-opening reactions.

Thermal Decomposition Profile

Melting Point

The melting point of cis-cyclobutane-1,2-dicarboxylic acid is reported to be in the range of 133-139 °C.

Thermogravimetric Analysis (TGA) of a Phenyl-Substituted Derivative

TGA measures the change in mass of a sample as a function of temperature. The data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid indicates that the compound is thermally stable up to approximately 200 °C.[1] Significant thermal decomposition begins after this temperature.

Table 1: TGA Data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic Acid [1]

| Parameter | Value (°C) |

| Onset of Significant Weight Loss | > 200 |

| Temperature at 5% Weight Loss | ~ 250 |

| Temperature of Maximum Weight Loss | 319 |

Differential Scanning Calorimetry (DSC) of a Phenyl-Substituted Derivative

DSC is used to measure the heat flow associated with thermal transitions in a material. For cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, DSC analysis reveals an endothermic peak corresponding to its melting point, followed by a second endothermic event at a higher temperature, which is likely associated with its decomposition.[1]

Table 2: DSC Data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic Acid [1]

| Thermal Event | Temperature (°C) |

| Melting Point | ~ 208 |

| Second Endothermic Peak (Decomposition) | ~ 280 |

Proposed Decomposition Mechanism

The thermal decomposition of cyclobutane and its derivatives is well-documented to proceed via a retro-[2+2] cycloaddition reaction, yielding two ethylene (B1197577) molecules. By analogy, it is proposed that cis-cyclobutane-1,2-dicarboxylic acid undergoes a similar thermal cycloreversion. This process would involve the cleavage of the cyclobutane ring to produce ethylene and maleic acid (the cis-isomer of butenedioic acid). The maleic acid may further undergo dehydration to form maleic anhydride (B1165640) upon heating.

References

cis-cyclobutane-1,2-dicarboxylic acid safety and hazards

An In-depth Technical Guide to the Safety and Hazards of cis-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

cis-Cyclobutane-1,2-dicarboxylic acid (CAS No: 1461-94-5) is a solid organic compound utilized in various chemical syntheses.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[2][3] This classification indicates that the chemical can cause severe skin burns and serious eye damage upon contact.[2][3] Rigorous adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this compound to mitigate the significant risks of exposure. This guide provides a comprehensive overview of the known hazards, safety precautions, and the experimental basis for these classifications.

Hazard Identification and Classification

The primary hazard associated with cis-cyclobutane-1,2-dicarboxylic acid is its corrosive nature. The GHS classification is consistently reported across multiple chemical safety databases.[2][3][4][5]

Table 1: GHS Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | |---|---|---|---|---| | Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

GHS05 | Danger | | Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]

Table 2: Precautionary Statements

| Type | P-Code | Statement |

|---|---|---|

| Prevention | P260 | Do not breathe dusts or mists. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Response | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P310 | Immediately call a POISON CENTER or doctor/physician. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Sigma-Aldrich Safety Data Sheet.[3]

Physical and Chemical Properties

Understanding the physical properties of a substance is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1461-94-5 | PubChem[2], Sigma-Aldrich[4] |

| Molecular Formula | C₆H₈O₄ | PubChem[2], Sigma-Aldrich[4] |

| Molecular Weight | 144.13 g/mol | Sigma-Aldrich[4] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 133-139 °C | Sigma-Aldrich[4] |

| Flash Point | Not applicable | Sigma-Aldrich[4] |

| Storage Class | 8A - Combustible corrosive hazardous materials | Sigma-Aldrich[4][5] |

Experimental Protocols for Hazard Determination

While specific experimental studies for cis-cyclobutane-1,2-dicarboxylic acid are not publicly available, its classification as a corrosive substance is determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used to establish its skin and eye corrosion properties.

Skin Corrosion/Irritation Testing (Based on OECD Guideline 431)

The determination of "Skin Corrosion Category 1B" is typically achieved through an in vitro test using a reconstructed human epidermis (RhE) model. This method avoids the use of live animals and assesses the ability of a chemical to cause irreversible tissue damage.

Methodology: Reconstructed Human Epidermis (RhE) Test

-

Model Preparation: Commercially available three-dimensional RhE models, which mimic the biochemical and physiological properties of human skin, are pre-warmed in a cell culture incubator (37°C, 5% CO₂).[6]

-

Application of Test Substance: A precise amount of cis-cyclobutane-1,2-dicarboxylic acid (typically 25 mg for a solid) is applied topically to the surface of triplicate skin models.[6] Positive (e.g., potassium hydroxide) and negative (e.g., ultrapure water) controls are run in parallel.[6]

-

Exposure: The dosed models are incubated for specific time points. For sub-categorization into 1B/1C, exposure times of up to 60 minutes are used.[6]

-